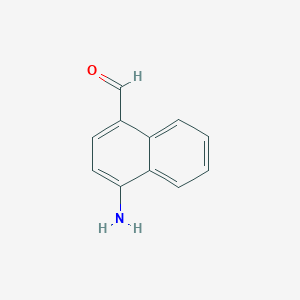

4-Amino-1-naphthaldehyde

Description

Contextualization within Naphthalene-Based Aldehyde Chemistry

Naphthalene-based aldehydes, a class of compounds characterized by a naphthalene (B1677914) core bearing one or more formyl (-CHO) groups, are fundamental components in synthetic organic chemistry. Their importance is rooted in the reactivity of the aldehyde group, which readily participates in a variety of chemical transformations, including condensations, oxidations, and reductions. This reactivity allows for the construction of more complex molecular architectures.

These compounds are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. A significant application of naphthaldehydes is in the preparation of Schiff bases through condensation with primary amines. These resulting imines are not only stable compounds but also excellent ligands for forming metal complexes, which have found utility in catalysis and as materials with interesting photophysical properties. For instance, derivatives of naphthaldehyde are frequently employed in the design of fluorescent chemosensors for the detection of various metal ions. chemblink.combldpharm.com The synthesis of polysubstituted naphthalenes, however, can present challenges related to controlling the position of substituents (regiochemistry) on the naphthalene ring. chemicalbook.comdrugfuture.combiosynth.com

Significance of Amino-Substituted Naphthalenes in Synthetic Strategies

The introduction of an amino group (-NH2) onto the naphthalene scaffold, as seen in 4-Amino-1-naphthaldehyde, imparts profound changes to the molecule's properties and reactivity. Amino-substituted naphthalenes are a critical class of compounds, valued for their role as key synthetic intermediates. chemicalbook.com The amino group acts as a powerful electron-donating group, which influences the electronic distribution within the aromatic system.

This electronic feature is particularly significant in the field of fluorescent materials. Naphthalene derivatives that possess both an electron-donating group (like an amine) and an electron-accepting group (like a carbonyl or aldehyde) often exhibit strong fluorescence. This phenomenon arises from an excited-state process known as intramolecular charge transfer (ICT), where light absorption promotes the transfer of electron density from the donor to the acceptor. scbt.com This property is harnessed in the creation of fluorescent probes and sensors. For example, 4-amino-1,8-naphthalimide (B156640) derivatives are well-known for their application as fluorescent sensors. echemi.com The strategic placement of the amino group on the naphthalene ring is therefore a key design element in the development of advanced functional materials.

Historical Overview of Research on Naphthaldehyde Derivatives with Amino Functionality

Research into naphthalene derivatives containing amino and aldehyde functionalities has evolved over several decades, driven by the quest for new materials and molecules with specific functions. The study of Schiff bases, formed from the condensation of aldehydes and amines, has a long history, with these compounds being recognized for a vast range of applications, including biological activity and catalysis. bldpharm.comchemscene.com

The development of synthetic methodologies has been a crucial aspect of this research. Early methods for creating substituted naphthalenes often struggled with issues of yield and regioselectivity. Over time, more sophisticated synthetic routes have been developed to provide better control over the final molecular structure. chemicalbook.combiosynth.com In parallel, the exploration of naphthalenic compounds for fluorescence applications has a rich history. The investigation of naphthalimides, which are structurally related to amino-naphthaldehydes, led to the discovery and development of important fluorophores like 4-N,N-dimethylamino-1,8-naphthalimide. The synthesis of related precursors, such as 4-Amino-1,8-naphthalic anhydride, has been well-documented, providing foundational knowledge for the synthesis of other amino-naphthaldehyde isomers. fluorochem.co.uk This historical progression highlights a continuous effort to synthesize and understand these bifunctional aromatic compounds for an expanding array of scientific applications.

Scope and Objectives of Academic Research on this compound

Current academic research on this compound is multifaceted, primarily focusing on leveraging its unique structure for the development of functional molecules. A major area of investigation is its use as a precursor for synthesizing novel Schiff bases. The resulting imine derivatives are of significant interest for several reasons:

Coordination Chemistry: These Schiff bases act as versatile ligands that can coordinate with various metal ions. The resulting metal complexes are studied for their potential catalytic activity, magnetic properties, and application as new materials.

Fluorescent Sensing: The inherent fluorescence of the naphthalene core, modulated by the amino and imine groups, makes these Schiff bases excellent candidates for fluorescent probes. Researchers design and synthesize these compounds to selectively detect specific metal ions or other analytes through changes in their fluorescence emission. chemblink.combldpharm.com

Biological Activity: Derivatives of this compound, particularly its Schiff bases and their metal complexes, are frequently screened for potential biological activities. This includes investigations into their antimicrobial, antifungal, and antitumor properties.

Another key objective of the research is the fundamental understanding of the compound's photophysical properties. Studies often focus on characterizing the intramolecular charge transfer (ICT) processes that are responsible for its fluorescence, which is crucial for designing more efficient and selective sensors. scbt.com The versatility of this compound continues to inspire research aimed at creating novel compounds with tailored chemical, physical, and biological functions.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 61757-43-5 | chemblink.comfluorochem.co.uk |

| Molecular Formula | C₁₁H₉NO | chemblink.comfluorochem.co.uk |

| Molecular Weight | 171.20 g/mol | chemblink.com |

| Alternate Names | 1-Aminonaphthalene-4-carboxaldehyde, 4-Aminonaphthalene-1-carbaldehyde | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

4-aminonaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H,12H2 |

InChI Key |

OUHCNTXWXXCLOM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 1 Naphthaldehyde and Its Precursors

Direct Synthesis Routes to 4-Amino-1-naphthaldehyde

Direct synthesis approaches aim to introduce either the amino group onto a pre-existing naphthaldehyde framework or, conversely, to formylate an aminonaphthalene precursor. These methods offer the potential for shorter synthetic sequences but must overcome challenges related to regioselectivity and the competing reactivity of the existing functional group.

Amination Strategies for Naphthaldehyde Scaffolds

The direct conversion of a carbonyl compound to an amine is typically achieved through reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine or Schiff base, which is then reduced in situ to the corresponding amine. mdma.chscispace.com Various reducing agents and catalyst systems have been explored for this transformation. scispace.comresearchgate.net

However, the reductive amination of 1-naphthaldehyde (B104281) with ammonia can be problematic. For instance, reactions over a Raney Nickel catalyst have been reported to exclusively yield the corresponding primary alcohol, with no aminated product observed. mdma.ch This highlights a significant challenge where the reduction of the aldehyde to an alcohol competes with or dominates the desired amination pathway. The success of reductive amination is highly dependent on the reaction conditions, the structure of the reactants, and the catalyst employed. mdma.ch

To illustrate the general conditions used for the reductive amination of naphthaldehydes with various amines, the following table summarizes findings from different catalytic systems.

| Aldehyde | Amine | Catalyst/Reducing Agent | Conditions | Yield | Citation |

|---|---|---|---|---|---|

| 1-Naphthaldehyde | 4-Nitroaniline | TMSOTf / 2-Propanol | 100 °C, 24 h | 87% | acs.org |

| 1-Naphthaldehyde | Butylamine | PANI-HBF₄ / NaBH₄ | DCM-MeOH, Immediate | Excellent | researchgate.net |

| 1-Naphthaldehyde | Aniline (B41778) | PANI-HBF₄ / NaBH₄ | DCM-MeOH, Immediate | Excellent | researchgate.net |

| Substituted Aromatic Aldehydes | Anilines | [Et₃NH][HSO₄] / NaBH₄ | 90 °C, 1 h | Good to Excellent | scispace.com |

Formylation of Aminonaphthalenes

An alternative direct route is the formylation of an aminonaphthalene, specifically 1-aminonaphthalene, at the C4 position. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. researchgate.net This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). The amino group on the naphthalene (B1677914) ring is a powerful activating group, directing electrophilic substitution. However, the conditions of the Vilsmeier-Haack reaction can sometimes lead to unexpected side reactions or the formation of cyclized by-products, a phenomenon known as the "t-amino effect," particularly with N,N-dialkylaminonaphthalenes. researchgate.netthieme-connect.com

More recent developments in C-H functionalization offer alternative formylation methods. For example, copper(II)-catalyzed selective C-H bond formylation has been demonstrated for aniline derivatives, using dimethyl sulfoxide (B87167) (DMSO) as the carbon source. nih.gov This type of reaction involves the direct installation of a formyl group onto the aromatic ring, potentially offering a pathway to this compound from 1-aminonaphthalene, although regioselectivity would be a critical factor. nih.gov

Precursor Synthesis and Transformation Pathways

Indirect routes involving the synthesis of a substituted naphthalene intermediate followed by functional group manipulations are often more versatile and controllable. These multi-step pathways typically involve the formation of a naphthalene core with precursor functionalities that are later converted to the required amino and aldehyde groups.

Synthesis of Substituted Naphthalenes as Intermediates

The construction of the core naphthalene skeleton with the correct substitution pattern is the foundational step in these pathways. A wide array of methods exists for synthesizing polysubstituted naphthalenes, which often circumvents the regiochemical control issues associated with electrophilic substitution on naphthalene itself. researchgate.net

Common strategies include:

Annulation Reactions: Building the second ring onto a pre-existing benzene (B151609) derivative. For example, palladium-catalyzed annulation reactions between 1-bromo-2-vinylbenzene derivatives and alkynes can produce substituted naphthalenes in excellent yields. thieme-connect.com

Cyclization Reactions: One-pot cyclization of precursors like 4-(2-bromophenyl)but-2-enoates in the presence of copper cyanide can yield 1-aminonaphthalene-2-carboxylates. thieme-connect.com This demonstrates the feasibility of forming the substituted ring system with an amino group already in place.

Diels-Alder Reactions: The dehydro-Diels-Alder reaction is a powerful tool for constructing highly substituted aromatic rings, including naphthalenes. researchgate.net

For the specific synthesis of this compound, a logical precursor would be a naphthalene derivative with a nitro group at the C4 position and a group at the C1 position that can be readily converted to an aldehyde (e.g., a methyl or hydroxymethyl group).

Functional Group Interconversions Leading to this compound

Functional Group Interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. imperial.ac.uk In the context of this compound synthesis, the most common and effective strategy involves the reduction of a nitro group to an amine. journalspress.com

A typical FGI pathway proceeds as follows:

Synthesis of 4-Nitro-1-naphthaldehyde: This key intermediate can be prepared via several routes, such as the Rieche formylation of 1-nitronaphthalene (B515781) or the oxidation of 4-nitro-1-methylnaphthalene.

Reduction of the Nitro Group: The nitro group of 4-Nitro-1-naphthaldehyde is then reduced to the primary amine. This transformation is well-established and can be achieved with high efficiency using various reagents. Mild conditions are often preferred to avoid the reduction of the aldehyde group.

| Reagent/Catalyst | Typical Conditions | Key Characteristics | Citation |

|---|---|---|---|

| H₂ / Pd/C | Acetonitrile or Ethanol, Room Temp, Atmospheric Pressure | Clean, high yield, common in lab and industry. | chemicalbook.com |

| Fe / HCl or NH₄Cl | Aqueous Ethanol, Reflux | Classic, inexpensive, and effective method. | |

| SnCl₂·2H₂O | Ethanol, Reflux | Effective reducing agent, works well for many substrates. | |

| NaBH₄ / NiCl₂ or CoCl₂ | Methanol (B129727), Room Temp | Milder alternative to catalytic hydrogenation. |

An alternative FGI strategy involves protecting the amine functionality during the synthesis. For example, a process can start with a 1-naphthol (B170400) ether, which is converted to a 4-acetamino-1-naphthol ether. google.com After subsequent reactions, the acetyl protecting group is cleaved under acidic or alkaline hydrolysis to reveal the free amine. google.com This use of a protecting group prevents the nucleophilic amino group from interfering with reactions targeting other parts of the molecule. imperial.ac.ukjournalspress.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules. ijcmas.comjuniperpublishers.com For the synthesis of this compound and its precursors, several green strategies can be envisioned.

Solvent-Free Reactions: Performing reactions by grinding solid reactants together, known as "Grindstone Chemistry" or mechanochemistry, can eliminate the need for volatile organic solvents. ijcmas.com A one-pot, three-component reaction between a naphthol, an aldehyde, and an amine has been successfully carried out using this method, suggesting its potential applicability to related syntheses. ijcmas.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating. juniperpublishers.comrsc.org The synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde (B42665) has been efficiently achieved using this technique. juniperpublishers.com

Use of Greener Catalysts: Employing non-toxic, reusable, and inexpensive catalysts is a key aspect of green chemistry. Catalysts like methane (B114726) sulfonic acid or even tannic acid have been used effectively in the synthesis of aminoalkylnaphthols, replacing more hazardous acid catalysts. ijcmas.comrsc.org

These approaches offer pathways to synthesize the target compound and its intermediates more efficiently and with a reduced environmental footprint.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound hinges on carefully controlling reaction parameters to maximize product formation and minimize side reactions. Key areas of focus include the selection of appropriate catalysts to direct the reaction pathway and the use of solvents that enhance reactant solubility and reaction rates.

Catalysts play a pivotal role in the two main strategies for synthesizing this compound: the formylation of an amino-substituted naphthalene and the reduction of a nitro-substituted naphthaldehyde.

One prominent method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . thieme-connect.comorganic-chemistry.orgwikipedia.org This reaction can be applied to N-acetyl-1-naphthylamine, where a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) generates an electrophilic iminium species known as the Vilsmeier reagent. thieme-connect.commdpi.comscispace.com This reagent then attacks the electron-rich naphthalene ring, leading to formylation, typically at the ortho or para position relative to the activating amino group. Subsequent hydrolysis of the acetyl protecting group yields the final product.

Another approach involves the direct formylation of aminonaphthalene derivatives. Copper(II) trifluoromethanesulfonate (B1224126) has been demonstrated as an effective catalyst for the formylation of acetanilides, suggesting its potential applicability to naphthalene-based analogues. nih.gov In one study, this copper-catalyzed system, using dimethyl sulfoxide (DMSO) as a carbon source, successfully produced 4-aminobenzene-1,3-dicarbaldehyde, indicating the feasibility of formylating positions ortho and para to an amino group. nih.gov

The alternative synthetic route involves the catalytic reduction of 4-nitro-1-naphthaldehyde. The reduction of aromatic nitro compounds to their corresponding amines is a well-established transformation with a variety of effective catalytic systems. Noble metal catalysts, such as Platinum (Pt) and Rhodium (Rh), are highly efficient for this purpose. mdpi.comresearchgate.net For instance, platinum nanoparticles supported on materials like cobalt-aluminum layered double hydroxides (Co-Al LDH) have shown superior catalytic activity and stability in the reduction of 4-nitrophenol (B140041), a process analogous to the reduction of a nitronaphthaldehyde. mdpi.com Similarly, rhodium complexes have been used for the chemoselective reduction of the nitro group in 4-nitrobenzoic acid. researchgate.net Non-noble metal catalysts based on iron, cobalt, and nickel also offer a cost-effective alternative for nitro group reductions. unimi.it

Table 1: Catalytic Systems in Naphthaldehyde Functionalization and Related Reactions

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃ / DMF | N-acetyl-1-naphthylamine | Formylated N-acetyl-1-naphthylamine | mdpi.com, thieme-connect.com |

| Copper-Catalyzed Formylation | Cu(OTf)₂ / Selectfluor | Acetanilide | 4-Aminobenzene-1,3-dicarbaldehyde | nih.gov |

| Nitro Group Reduction | Pt Nanoparticles on Co-Al LDH | 4-Nitrophenol | 4-Aminophenol (B1666318) | mdpi.com |

| Nitro Group Reduction | cis-Rh(CO)₂(Amine)₂ | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | researchgate.net |

| N-Formylation | MnCl₂·4H₂O | 1-Aminonaphthalene | N-formyl-1-aminonaphthalene | acs.org, nih.gov |

The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the course of the reaction by affecting solubility, catalyst stability, and the transition state energies of the reacting species.

In the Vilsmeier-Haack reaction , the formamide reactant, typically N,N-dimethylformamide (DMF), often serves as both the reagent and the solvent. thieme-connect.com Its polar aprotic nature is ideal for the formation and stability of the charged Vilsmeier reagent.

For catalytic reduction of nitroarenes, the solvent system must be compatible with the catalyst and the reducing agent. Aqueous solutions are commonly employed, particularly when using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.commdpi.com The reduction of 4-nitrophenol to 4-aminophenol using copper nanowires or platinum nanoparticles is typically performed in water. mdpi.commdpi.com Alcohols, such as methanol and ethanol, are also frequently used, sometimes in combination with basic media, as they are effective at dissolving the reactants and are compatible with many catalytic systems. unimi.it

In some modern synthetic protocols, the solvent can play a dual role. For example, in an organocatalytic reductive amination of 1-naphthaldehyde, 2-propanol was used not only as the solvent but also as the hydrogen donor in a transfer hydrogenation process catalyzed by trifluoromethanesulfonic acid (TfOH). acs.org This approach streamlines the reaction by integrating the solvent into the chemical transformation itself.

Furthermore, solvent-free conditions have been explored for some related reactions. The condensation of 2-hydroxy-1-naphthaldehyde with an amine to form a Schiff base has been successfully conducted by heating the reactants together without any solvent, which can lead to faster reaction times and simpler product isolation. researchgate.net This suggests that for certain steps in a synthetic sequence towards functionalized naphthaldehydes, eliminating the solvent might be a viable strategy to improve efficiency and adhere to green chemistry principles.

Table 2: Solvent Effects on the Efficiency of Naphthaldehyde-Related Syntheses

| Reaction Type | Solvent | Effect/Role | Reference |

|---|---|---|---|

| Vilsmeier-Haack Formylation | N,N-Dimethylformamide (DMF) | Acts as both reagent and solvent; stabilizes the Vilsmeier reagent. | thieme-connect.com |

| Nitro Group Reduction | Water | Common solvent for reductions using NaBH₄ with nanoparticle catalysts. | mdpi.com, mdpi.com |

| Nitro Group Reduction | Alcohols (Methanol, Ethanol) | Effective at dissolving reactants; often used with base. | unimi.it |

| Reductive Amination | 2-Propanol | Serves as both solvent and hydrogen donor in transfer hydrogenation. | acs.org |

| Schiff Base Formation | None (Solvent-free) | Reaction proceeds upon heating neat reactants, simplifying workup. | researchgate.net |

Derivatization and Functionalization of 4 Amino 1 Naphthaldehyde

Schiff Base Formation from 4-Amino-1-naphthaldehyde

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of imine chemistry and provides a versatile route to a vast number of derivatives with varied structural and electronic properties.

Condensation Reactions with Various Amines

The formation of Schiff bases from this compound involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. wikipedia.org This acid-catalyzed reaction is typically reversible and is driven to completion by the removal of water. wikipedia.org A wide variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives.

The reaction can be generalized as follows:

4-NH₂-C₁₀H₆-CHO + R-NH₂ ⇌ 4-NH₂-C₁₀H₆-CH=N-R + H₂O

The nature of the 'R' group on the amine plays a significant role in the properties of the resulting Schiff base. Aromatic amines, for instance, lead to the formation of highly stable, conjugated Schiff bases. wikipedia.org The synthesis of these compounds is often straightforward, involving the mixing of equimolar amounts of this compound and the respective amine in a suitable solvent, sometimes with gentle heating. mdpi.com For example, new Schiff bases have been successfully synthesized through the condensation of various aldehydes with different primary amines. science.govnih.gov

Structural Diversity of this compound Schiff Bases

The structural diversity of Schiff bases derived from this compound is vast, owing to the wide range of commercially available or synthetically accessible primary amines. By varying the amine component, it is possible to introduce a multitude of functional groups and structural motifs into the final molecule. This allows for the fine-tuning of properties such as solubility, electronic character, and steric hindrance.

For instance, using amino acids as the amine source results in Schiff bases that incorporate chiral centers and carboxylic acid functionalities. semanticscholar.orgresearchgate.netresearchgate.net The reaction with diamines can lead to the formation of bis-Schiff bases, where two molecules of this compound are linked by the diamine bridge. rsc.org The use of substituted anilines can introduce various substituents onto the phenyl ring of the imine, thereby modulating the electronic properties of the entire conjugated system. nih.gov

| Amine Reactant | Resulting Schiff Base Structural Feature |

| Alkylamines | Aliphatic side chains |

| Anilines | Aromatic rings with potential for substitution |

| Diamines | Bridged dimeric structures |

| Amino acids | Chiral centers and carboxyl groups |

| Heterocyclic amines | Incorporation of heterocyclic rings |

This table illustrates the structural diversity achievable in this compound Schiff bases by varying the amine reactant.

Synthetic Exploration of Imine-Zwitterion Forms

An interesting structural aspect of certain Schiff bases, particularly those derived from aldehydes with a hydroxyl group ortho to the aldehyde, is the potential for the formation of imine-zwitterion forms through intramolecular proton transfer. While this compound itself does not possess this ortho-hydroxyl group, its derivatives can be designed to exhibit this phenomenon. For example, a similar compound, 2-hydroxy-1-naphthaldehyde (B42665), readily forms zwitterionic imines upon condensation with primary amines. nih.govrsc.orgresearchgate.net

In these zwitterionic forms, the phenolic proton is transferred to the imine nitrogen, creating a positively charged iminium ion and a negatively charged phenolate. This tautomerism is influenced by factors such as solvent polarity and the electronic nature of the substituents on the amine. The formation of these zwitterionic species can have a profound impact on the photophysical and chemical properties of the molecule. The synthesis of such compounds typically involves the same condensation reaction conditions, with the equilibrium between the neutral and zwitterionic forms being established in solution. nih.govrsc.orgresearchgate.net

Reactions Involving the Amino Group of this compound

The primary amino group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including acylation and alkylation, leading to the formation of amides and substituted amines, respectively.

Acylation and Alkylation of the Amino Moiety

The amino group of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. quora.com This transformation converts the primary amine into a secondary amide. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). organic-chemistry.org

Alkylation of the amino group can be achieved using alkyl halides. This reaction, a nucleophilic aliphatic substitution, results in the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. researchgate.net So-called "hydrogen-borrowing" catalysis has also emerged as a method for the N-alkylation of amines using alcohols. nih.govnih.gov

| Reaction | Reagent | Product Functional Group |

| Acylation | Acyl chloride, Acyl anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

This table summarizes the acylation and alkylation reactions of the amino group of this compound.

Formation of Amides and Related Derivatives

The acylation of the amino group of this compound leads to the formation of N-(1-formylnaphthalen-4-yl) amides. The properties of these amides can be tailored by the choice of the acylating agent. For example, reaction with acetyl chloride would yield N-(1-formylnaphthalen-4-yl)acetamide. The direct formation of amides from aldehydes and amines can also be achieved through oxidative amidation methods. researchgate.net

The formation of an amide bond is a fundamental transformation in organic chemistry, and various methods have been developed for this purpose, including the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine. diva-portal.org While in the context of this compound the focus is on the acylation of the existing amino group, it is important to note the broader synthetic strategies available for amide formation.

Cyclization Reactions Leading to Naphthalene-Based Heterocycles

The strategic positioning of the amino and aldehyde functionalities in this compound makes it a valuable precursor for the synthesis of fused naphthalene-based heterocycles. These cyclization reactions often proceed through the initial formation of a Schiff base, followed by an intramolecular cyclization.

One significant application is in the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, provides a direct route to substituted quinolines. wikipedia.orgresearchgate.netnih.govorganic-chemistry.org In the case of this compound, while not a 2-aminoaryl aldehyde in the classic sense for a direct intramolecular Friedländer-type reaction leading to a simple quinoline, its derivatives can undergo analogous cyclizations. For instance, the reaction of this compound with ketones containing an α-methylene group in the presence of an acid or base catalyst can lead to the formation of benzo[h]quinoline (B1196314) derivatives.

Furthermore, this compound can be utilized in the synthesis of other fused heterocyclic systems such as benzo[h]quinazolines. This can be achieved through a cyclocondensation reaction with urea (B33335) or its derivatives. The initial step involves the formation of a Schiff base between the aldehyde and urea, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the quinazoline (B50416) ring system.

Modifications of the Aldehyde Functionality

The aldehyde group in this compound is a key site for a variety of chemical transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions. These modifications allow for the introduction of new functional groups and the expansion of the molecular framework.

Reduction Reactions to Alcohols and Amines

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding (4-aminonaphthalen-1-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. nih.govyoutube.combenthamopen.com The reaction proceeds via nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to give the alcohol. youtube.com

Reductive amination provides a pathway to convert the aldehyde group into a secondary or tertiary amine in a one-pot reaction. wikipedia.orgrsc.org This process involves the initial reaction of this compound with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the starting aldehyde. rsc.orgnih.gov For example, the reaction of this compound with aniline (B41778) in the presence of a suitable reducing agent would yield N-((4-aminonaphthalen-1-yl)methyl)aniline. researchgate.net

Table 1: Reduction Reactions of this compound

| Reaction Type | Product | Typical Reagents |

| Aldehyde Reduction | (4-aminonaphthalen-1-yl)methanol | Sodium borohydride (NaBH₄) |

| Reductive Amination | N-substituted (4-aminonaphthalen-1-yl)methanamine | Primary or secondary amine, Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) |

Oxidation Reactions

Knoevenagel Condensations and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.goviosrjournals.org this compound, as an aromatic aldehyde, can readily participate in such reactions. The products are typically α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. bhu.ac.in

Common active methylene compounds used in Knoevenagel condensations include malononitrile (B47326), ethyl cyanoacetate (B8463686), and barbituric acid. nih.govscielo.org.mxorganic-chemistry.orgresearchgate.netarkat-usa.orgrsc.orgaston.ac.ukresearchgate.net The reaction is generally catalyzed by a weak base such as piperidine (B6355638) or an amine.

For instance, the reaction of this compound with malononitrile would yield 2-((4-aminonaphthalen-1-yl)methylene)malononitrile. Similarly, its condensation with ethyl cyanoacetate would produce ethyl 2-cyano-3-(4-aminonaphthalen-1-yl)acrylate. scielo.org.mxresearchgate.netnih.gov These reactions extend the conjugation of the naphthalene (B1677914) system and introduce new functional groups that can be further manipulated.

Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Product |

| Malononitrile | 2-((4-aminonaphthalen-1-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-aminonaphthalen-1-yl)acrylate |

| Barbituric Acid | 5-((4-aminonaphthalen-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is a suitable aldehyde component for several important MCRs, leading to the synthesis of diverse heterocyclic scaffolds.

A prominent example is the synthesis of pyrimido[4,5-b]quinoline derivatives. nih.govrsc.orgresearchgate.netsharif.eduwikipedia.org This one-pot reaction typically involves the condensation of an aromatic aldehyde, an active methylene compound such as dimedone or barbituric acid, and an aminopyrimidine derivative like 6-amino-1,3-dimethyluracil. rsc.orgresearchgate.net In this context, this compound would serve as the aromatic aldehyde, leading to the formation of a pyrimido[4,5-b]quinoline with a 4-aminonaphthyl substituent at a key position. The reaction is often catalyzed by an acid or a Lewis acid. rsc.org

The Biginelli reaction is another well-known MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). bhu.ac.inorganic-chemistry.orgtaylorandfrancis.comsemanticscholar.orgbeilstein-journals.org Utilizing this compound in this reaction would result in the formation of a dihydropyrimidinone bearing a 4-aminonaphthyl group. These heterocyclic cores are of significant interest in medicinal chemistry. semanticscholar.org

Furthermore, this compound can participate in the Hantzsch pyridine (B92270) synthesis, a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to produce dihydropyridines. nih.govrsc.orgsharif.edu The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine derivative.

Table 3: Multi-Component Reactions Utilizing this compound

| Reaction Name | Other Reactants | Heterocyclic Product |

| Pyrimido[4,5-b]quinoline Synthesis | Dimedone, 6-Amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinoline |

| Biginelli Reaction | Ethyl acetoacetate (B1235776), Urea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | Ethyl acetoacetate (2 equiv.), Ammonia | Dihydropyridine |

Coordination Chemistry and Ligand Design with 4 Amino 1 Naphthaldehyde Derivatives

Synthesis of Metal Complexes from 4-Amino-1-naphthaldehyde-Derived Ligands

The synthesis of metal complexes from Schiff base ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the condensation reaction of a primary amine with an aldehyde or ketone to form the Schiff base ligand, which is then reacted with a metal salt in a suitable solvent. It is anticipated that Schiff bases of this compound would be synthesized by reacting the amino group of this compound with a suitable aldehyde or ketone. The resulting imine-containing ligand would then be used to chelate various metal ions.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(II), Zn(II), Mn(II), Ru(III), Pd(II), Pt(IV), Re(V), Cd(II), Hg(II))

While a vast body of research exists on the complexation of the listed transition metals with a wide array of Schiff base ligands, specific studies detailing the synthesis of complexes with ligands derived from this compound are not readily found. Generally, the synthesis of such complexes would involve reacting the Schiff base ligand with salts of the respective metals, such as chlorides, nitrates, or acetates, in an alcoholic or other appropriate solvent. The resulting complexes would precipitate from the solution and could be characterized by various spectroscopic and analytical techniques. For related naphthaldehyde-derived Schiff bases, complexes with Cu(II), Ni(II), Co(II), and Zn(II) have been reported, often exhibiting square planar, tetrahedral, or octahedral geometries depending on the metal ion and the ligand structure. allstudyjournal.com

Ligand Architecture and Coordination Modes (e.g., tridentate, bidentate)

Schiff base ligands can act as bidentate, tridentate, or even higher denticity chelating agents, depending on the number and location of donor atoms. A Schiff base derived from this compound, upon reaction with an appropriate carbonyl compound containing additional donor groups (like a hydroxyl or another amino group), could potentially form bidentate or tridentate ligands. For instance, condensation with salicylaldehyde would result in a potentially tridentate ligand with N, N, O donor atoms. The coordination would likely involve the imine nitrogen, the amino nitrogen from the naphthaldehyde moiety, and the hydroxyl oxygen from the salicylaldehyde moiety. In related systems using 2-hydroxy-1-naphthaldehyde (B42665), both bidentate and tetradentate coordination modes have been well-documented. rsc.org

Chirality Induction in Metal Complexes

Chirality can be introduced into metal complexes through the use of chiral ligands. If a Schiff base derived from this compound were to be synthesized using a chiral amine or aldehyde, the resulting ligand would be chiral. Upon coordination to a metal center, this chirality can be transferred to the complex, leading to the formation of diastereomers with distinct chiroptical properties. In studies involving Schiff bases from 2-hydroxy-1-naphthaldehyde, the coordination to metal ions like Cu(II) and Zn(II) has been shown to induce a chiral Λ- and Δ-configuration at the metal center, with the complexes crystallizing as a racemic mixture. rsc.org

Structural Elucidation of Coordination Compounds

The definitive determination of the structure of coordination compounds relies on a combination of analytical techniques.

Crystal Structure Analysis of Metal Complexes

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of metal complexes, providing detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For Schiff base complexes derived from the isomeric 2-hydroxy-1-naphthaldehyde, crystal structure analyses have revealed various coordination geometries, including distorted square-pyramidal and distorted tetrahedral or square-planar, depending on the metal ion and co-ligands. rsc.org Such studies would be crucial to confirm the coordination modes and stereochemistry of complexes derived from this compound.

Spectroscopic Signatures in Metal-Ligand Interactions

Spectroscopic methods are vital for characterizing Schiff base metal complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: A key indicator of Schiff base formation is the appearance of a characteristic C=N (imine) stretching vibration in the IR spectrum. Upon coordination to a metal ion, this band typically shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in coordination. New bands at lower frequencies corresponding to M-N and M-O vibrations would also be expected to appear in the spectra of the complexes. For related naphthaldehyde Schiff base complexes, a high-intensity band around 1625 cm⁻¹ is attributed to the ν(C=N) vibration. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions within the molecule. Ligands typically show π→π* and n→π* transitions. Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. These spectra can help in inferring the coordination geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the Schiff base ligand in solution. The formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-). Upon complexation with diamagnetic metal ions like Zn(II), Cd(II), or Hg(II), shifts in the proton and carbon signals of the ligand can provide evidence of coordination.

Below is a summary table of expected spectroscopic data for a hypothetical Schiff base ligand derived from this compound and its metal complex.

| Spectroscopic Technique | Expected Observation for Ligand | Expected Observation for Metal Complex |

| IR Spectroscopy | Characteristic ν(C=N) stretch. | Shift in ν(C=N) frequency; Appearance of new ν(M-N) and ν(M-O) bands. |

| UV-Vis Spectroscopy | Intra-ligand π→π* and n→π* transitions. | Shift in ligand bands; Appearance of new d-d or charge transfer bands. |

| NMR Spectroscopy | Characteristic signal for azomethine proton (-CH=N-). | Shifts in ligand proton and carbon signals upon coordination to a diamagnetic metal. |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound Schiff bases is a key area of investigation, revealing insights into their electronic structure and potential for applications in catalysis, sensing, and materials science. The redox properties are typically studied using techniques like cyclic voltammetry, which can identify metal-centered or ligand-centered electron transfer processes.

While specific electrochemical data for complexes of this compound are not extensively documented in publicly accessible literature, the behavior of analogous Schiff base complexes provides a framework for understanding their likely properties. For example, copper(II) complexes of similar tetradentate salicylaldimine ligands are known to undergo quasi-reversible, one-electron transfer processes corresponding to the Cu(II)/Cu(I) redox couple. The precise potential of this couple is sensitive to the ligand structure. Similarly, cobalt and nickel complexes can exhibit multiple redox states, such as the Co(II)/Co(III) or Ni(II)/Ni(III) couples, with potentials dependent on the coordination environment.

Table 1: Representative Electrochemical Data for Analogous Schiff Base Metal Complexes

| Complex Type | Redox Couple | Potential (V vs. Ag/AgCl) | Reversibility |

| Cu(II)-Salen type | Cu(II)/Cu(I) | -0.5 to -1.2 V | Quasi-reversible |

| Ni(II)-Salen type | Ni(II)/Ni(III) | +0.6 to +0.9 V | Reversible |

| Co(II)-Salen type | Co(II)/Co(III) | +0.3 to +0.7 V | Reversible |

The study of these electrochemical properties is crucial for designing complexes with tailored redox behavior for specific applications, such as electrocatalysis or the development of molecular switches.

Supramolecular Assembly through Metal Coordination

The structure of ligands derived from this compound is well-suited for the construction of supramolecular assemblies through metal coordination. The directional nature of the coordination bonds, combined with weaker intermolecular forces like hydrogen bonding and π–π stacking, allows for the self-assembly of discrete molecules into larger, ordered structures such as coordination polymers, metallacycles, and metal-organic frameworks (MOFs).

The final architecture of the supramolecular assembly is determined by the coordination preferences of the metal ion and the geometry of the organic ligand. Schiff bases derived from this compound can act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional networks. For instance, a linear bifunctional Schiff base ligand could coordinate with a metal ion that prefers a tetrahedral or octahedral geometry to form infinite one-dimensional chains or two-dimensional sheets.

The amino group on the naphthalene (B1677914) ring can be a site for further functionalization or can participate in hydrogen bonding, which plays a critical role in reinforcing the supramolecular structure. The extended aromatic system of the naphthalene core also promotes π–π stacking interactions, which help to organize the polymer chains or layers in the solid state, leading to robust, crystalline materials.

While specific crystal structures of coordination polymers built from this compound derivatives are not detailed in the available search results, the principles of supramolecular chemistry suggest their potential. The combination of strong, directional metal-ligand bonds and weaker, stabilizing intermolecular forces is a proven strategy for creating complex and functional materials. These materials have potential applications in areas such as gas storage, separation, and heterogeneous catalysis, driven by the porous nature and functional surfaces of the assembled frameworks.

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | This compound |

| Salen | N,N'-Bis(salicylidene)ethylenediamine |

| Cu(II) | Copper(II) ion |

| Ni(II) | Nickel(II) ion |

| Co(II) | Cobalt(II) ion |

Advanced Materials Applications of 4 Amino 1 Naphthaldehyde Derivatives

Fluorescent Probes and Chemosensors based on Naphthaldehyde Scaffolds

The naphthaldehyde scaffold is a privileged structure in the development of fluorescent probes and chemosensors due to its favorable spectroscopic properties, including high fluorescence quantum yields and good photostability. By strategically modifying the 4-amino-1-naphthaldehyde core, researchers have developed a wide array of sensors capable of detecting a variety of analytes with high sensitivity and selectivity.

Design Principles for Photoinduced Electron Transfer (PET) Sensors

A prominent strategy in the design of fluorescent sensors based on the this compound scaffold is the Photoinduced Electron Transfer (PET) mechanism. This "fluorophore-spacer-receptor" model allows for the creation of "off-on" fluorescent switches. In the "off" state, the fluorescence of the naphthaldehyde fluorophore is quenched by an electron transfer from a receptor moiety. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a restoration of fluorescence in the "on" state. The efficiency of the PET process is governed by the relative energy levels of the fluorophore's excited state and the receptor's ground state.

Key design principles involve:

Fluorophore: The this compound derivative serves as a highly fluorescent reporter unit.

Receptor: A recognition unit is chosen for its specific binding affinity to the target analyte.

Spacer: A linker connects the fluorophore and receptor, ensuring that they are in close enough proximity for PET to occur without significant electronic conjugation.

The photophysical properties of these PET sensors are critical to their function. The following table provides representative data for a 4-amino-1,8-naphthalimide-based PET sensor, illustrating the changes upon analyte binding.

| Property | Sensor Only | Sensor + Analyte |

| Absorption Max (λabs) | ~450 nm | ~450 nm |

| Emission Max (λem) | ~535 nm | ~535 nm |

| Fluorescence Quantum Yield (ΦF) | Low (e.g., 0.01-0.05) | High (e.g., >0.5) |

| Fluorescence Lifetime (τ) | Short | Long |

This table presents typical data for a 4-amino-1,8-naphthalimide (B156640) PET sensor, demonstrating the significant increase in fluorescence quantum yield upon analyte binding, which is characteristic of the "off-on" switching mechanism.

Development of "Turn-On" and "Turn-Off" Fluorescent Systems

Building upon the PET principle and other quenching mechanisms, both "turn-on" and "turn-off" fluorescent systems have been developed using this compound derivatives.

"Turn-On" Systems: These are the most common type of PET sensors. The fluorescence is initially quenched and is significantly enhanced upon analyte binding. This provides a high signal-to-noise ratio, making them ideal for detecting low concentrations of the target species.

"Turn-Off" Systems: In these systems, the naphthaldehyde derivative is initially fluorescent, and the binding of an analyte leads to fluorescence quenching. This can occur through various mechanisms, including the introduction of a heavy atom or a paramagnetic species upon complexation. For instance, a hydrazone-based probe derived from 2-hydroxy-1-naphthaldehyde (B42665) exhibited fluorescence quenching upon the addition of CN⁻ due to deprotonation. nih.gov

The choice between a "turn-on" and "turn-off" system depends on the specific application and the nature of the analyte being detected.

Chemo- and Ion-Selective Recognition (e.g., Zn(II), F⁻, Cu²⁺, Al(III))

Derivatives of this compound have been extensively functionalized to create chemosensors with high selectivity for various metal ions and anions. The selectivity is achieved by incorporating specific receptor units that have a high affinity for the target analyte.

Zinc (II): Sensors for Zn(II) often incorporate iminodiacetate (B1231623) or similar chelating agents. A 4-amino-1,8-naphthalimide-based sensor showed high selectivity for Zn(II) with a dissociation constant (Kd) of 4 nM in a buffered solution at pH 7.4. nih.gov

Fluoride (B91410) (F⁻): The detection of fluoride ions often relies on the interaction with Lewis acidic sites or through hydrogen bonding.

Copper (II): Schiff base derivatives of naphthaldehyde have been shown to be effective sensors for Cu²⁺. A sensor based on 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (B6332140) (NNM) demonstrated a 1:1 binding stoichiometry with Cu²⁺, leading to fluorescence quenching. researchgate.netnih.gov

Aluminum (III): A naphthalene (B1677914) derivative fluorescent probe, F6, was developed for the detection of Al³⁺. It exhibited a 2:1 binding ratio with Al³⁺ and a binding constant (Ka) of 1.598 × 10⁵ M⁻¹, with a detection limit of 8.73 × 10⁻⁸ mol/L. nih.gov

The following table summarizes the performance of some naphthaldehyde-based chemosensors for different ions.

| Analyte | Sensor Type | Detection Limit | Binding Constant (Ka) / Dissociation Constant (Kd) |

| Zn(II) | 4-amino-1,8-naphthalimide-iminodiacetate | 4 nM (Kd) nih.gov | - |

| Cu(II) | Naphthaldehyde Schiff Base (NNM) | Nanomolar range researchgate.netnih.gov | - |

| Al(III) | Naphthalene derivative (F6) | 8.73 x 10-8 M nih.gov | 1.598 x 105 M-1 nih.gov |

This table provides a comparative overview of the detection limits and binding affinities of selected naphthaldehyde-based chemosensors for different metal ions.

Reaction-Based Fluorescent Probes for Specific Analytes (e.g., thiophenols, leucine (B10760876) aminopeptidase)

In contrast to chemosensors that rely on reversible binding, reaction-based probes undergo an irreversible chemical reaction with the analyte, leading to a change in fluorescence. This approach can offer very high selectivity.

Thiophenols: A "turn-on" fluorescent probe for thiophenols was developed based on a carbazole-chalcone fluorophore with a 2,4-dinitrophenyl functional group. The probe exhibited a rapid response time of approximately 30 minutes. nih.gov The reaction involves the cleavage of a non-fluorescent probe by the thiophenol to release a highly fluorescent product.

Leucine Aminopeptidase (LAP): LAP is an important enzyme and a biomarker for certain diseases. Fluorescent probes for LAP have been designed using a 4-amino-1,8-naphthalimide dye. researchgate.net These probes typically consist of the fluorophore linked to a leucine residue. In the presence of LAP, the leucine is cleaved, causing a change in the fluorescence properties of the naphthalimide core. Near-infrared fluorescent probes have also been developed for in vivo imaging of LAP activity. rsc.org

Solvatochromic Properties and Environmental Sensitivity

This compound derivatives often exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. rsc.orgresearchgate.net This property arises from a change in the dipole moment of the molecule upon photoexcitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission. The fluorescence quantum yields of these compounds also tend to decrease with increasing solvent polarity. rsc.org

This environmental sensitivity makes them excellent probes for studying local polarity in complex systems, such as biological membranes or polymer matrices. For example, a thiol-reactive derivative of 4-N,N-dimethylamino-1,8-naphthalimide has been used to detect biomolecular interactions. nih.gov

The table below illustrates the solvatochromic behavior of 4-amino-N-substituted-1,8-naphthalimides in various solvents.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

| Hexane (B92381) | 31.0 | ~390 | ~460 | ~3800 | High |

| Toluene | 33.9 | ~395 | ~480 | ~4300 | High |

| Dichloromethane | 41.1 | ~400 | ~510 | ~5200 | Moderate |

| Acetonitrile | 46.0 | ~405 | ~530 | ~5800 | Low |

| Methanol (B129727) | 55.5 | ~410 | ~540 | ~6000 | Very Low |

This table showcases the positive solvatochromism of 4-amino-1,8-naphthalimide derivatives, with a noticeable red-shift in emission and a decrease in quantum yield as the solvent polarity increases.

Supramolecular Chemistry and Molecular Recognition

The planar and aromatic nature of the naphthaldehyde core, combined with the potential for hydrogen bonding through the amino group, makes this compound derivatives valuable building blocks in supramolecular chemistry. rsc.org These molecules can participate in non-covalent interactions such as π-π stacking and hydrogen bonding to form well-defined self-assembled structures. researchgate.net

Glycosylated 4-amino-1,8-naphthalimides have been shown to form complex, hierarchical, and luminescent aggregates in protic polar media. The morphology and size of these self-assembled structures were found to be dependent on the solvent and the specific structure of the naphthalimide derivative. rsc.orgnih.gov Such supramolecular assemblies have potential applications in areas like sensing and biomaterials. Furthermore, the stereoselective recognition of amino acids has been achieved through the supramolecular self-assembly of a chiral aldehyde derived from BINOL, demonstrating the potential for creating highly ordered and functional supramolecular systems. nih.gov

Tröger's Base Scaffolds from Amino-Naphthalimides

Tröger's bases are chiral, V-shaped molecules containing a methano-1,5-diazocine ring system. When synthesized from 4-amino-1,8-naphthalimide precursors, they yield unique supramolecular scaffolds that place two fluorescent naphthalimide units nearly at right angles to each other, creating a large internal hydrophobic cavity. tandfonline.com The synthesis is often achieved by reacting the 4-amino-1,8-naphthalimide derivative with paraformaldehyde in the presence of an acid, such as trifluoroacetic acid. tandfonline.comunipd.it

These naphthalimide-based Tröger's bases (TBNaps) are intensely colored and fluorescent, a property that is highly dependent on solvent polarity due to the ICT nature of the chromophore. tandfonline.com This unique V-shaped structure and inherent fluorescence have made them powerful tools in supramolecular chemistry. Research has demonstrated their application as high-affinity DNA targeting agents. acs.org The rigid cleft of the Tröger's base scaffold is well-suited for binding to DNA, and this interaction can be monitored by changes in the molecule's fluorescence emission. acs.org Furthermore, these scaffolds have been functionalized with various groups, including α-amino acids and di-peptides, to modulate their photophysical properties and explore their potential in biological systems. rsc.org A novel one-pot synthetic method has also been developed, allowing for the efficient design of these complex structures without the need for extensive purification. rsc.org

Table 1: Photophysical Properties of a 4-Amino-1,8-naphthalimide Tröger's Base (TBNap) in Various Solvents

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| Toluene | 33.9 | 425 | 526 |

| Chloroform | 39.1 | 432 | 540 |

| Acetonitrile | 45.6 | 424 | 542 |

| Methanol | 55.4 | 422 | 550 |

Data derived from studies on the effect of solvent polarity on the intramolecular charge-transfer (ICT) excited state of TBNap structures. tandfonline.com

Anion Binding Studies with 4-Amino-1,8-naphthalimides

The 4-amino-1,8-naphthalimide framework is an effective component in the design of anion receptors and sensors. rsc.org The hydrogen atom of the 4-amino group (N-H) can act as an effective hydrogen-bond donor, participating directly in the binding of anions. rsc.orgresearchgate.net This interaction is often studied using ¹H NMR and fluorescence titration experiments.

Research has shown that receptors incorporating the 4-amino-1,8-naphthalimide unit can selectively bind certain anions through cooperative hydrogen bonding. For instance, sensors functionalized with a thiourea (B124793) group have demonstrated strong binding to the dihydrogenphosphate anion (H₂PO₄⁻). researchgate.net ¹H NMR titration experiments in DMSO-d₆ revealed that upon addition of H₂PO₄⁻, a significant downfield shift occurs not only for the thiourea N-H protons but also for the naphthalimide 4-amino N-H proton. researchgate.netresearchgate.net This indicates that both groups are involved in a cooperative binding event.

Interestingly, this cooperativity can be highly selective. In the case of acetate (B1210297) (AcO⁻) binding, the thiourea protons show a shift, but the resonance for the naphthalimide N-H remains largely unchanged. researchgate.net This suggests that while the molecule can bind acetate, the 4-amino group does not participate, likely due to steric constraints. researchgate.net The development of new receptors based on the 4-amido-1,8-naphthalimide scaffold has also been explored to enhance the hydrogen-bond donor capability, though conformational restrictions can limit binding efficiency for simple anions. rsc.orgrsc.org

Table 2: Anion Binding Characteristics of a 4-Amino-1,8-naphthalimide Thiourea Receptor

| Anion | Binding Stoichiometry (Host:Guest) | Naphthalimide 4-Amino N-H Participation |

|---|---|---|

| Dihydrogenphosphate (H₂PO₄⁻) | 1:1 | Yes (Cooperative Binding) |

| Acetate (AcO⁻) | 1:1 | No |

This table summarizes findings from ¹H NMR titration studies, which establish the binding mode and stoichiometry for different anions. researchgate.netresearchgate.net

Self-Assembly of Naphthalene-Based Systems

The planar, aromatic nature of the naphthalene core makes its derivatives excellent candidates for constructing ordered supramolecular structures through self-assembly. This process is driven by a balance of non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic effects. google.comrsc.org Naphthalene diimides (NDIs), which are structurally related to naphthalimides, have been extensively studied in this context.

When conjugated with amino acids or peptides, NDIs can self-assemble into a variety of well-defined nanostructures, such as nanofibrils, sheets, and spheres. nih.govrsc.org For example, cationic phenylalanine derivatives conjugated to an NDI core were shown to self-assemble into one-dimensional fibrils in aqueous solutions. nih.gov This assembly can be made responsive to external stimuli. In that study, the fibrils underwent a reversible morphological change to amorphous aggregates under reducing conditions and reformed upon reoxidation, demonstrating a redox-sensitive switching mechanism. nih.gov The precise morphology of the resulting structures can be tuned by modifying the appended amino acid or peptide sequence, offering a powerful method for creating functional nanomaterials. google.com

Applications in Polymer Chemistry and Materials Science

Incorporation of Naphthaldehyde Derivatives into Polymeric Structures

Naphthalene-containing monomers are used to synthesize high-performance polymers such as polyimides. Diamines derived from the naphthalene core, for instance, can be polymerized with tetracarboxylic dianhydrides through a thermal imidization process. researchgate.net The resulting polyimides often exhibit enhanced thermal stability and mechanical properties compared to their non-naphthalene-containing counterparts. The rigid, aromatic structure of the naphthalene unit contributes to a higher glass transition temperature and improved dimensional stability of the polymer.

Furthermore, naphthalene itself can be used to create microporous organic hyper-cross-linked polymers via Friedel-Crafts crosslinking reactions. researchgate.net These materials possess high surface areas and can be functionalized for specific applications, such as serving as supports for catalytic palladium nanoparticles used in cross-coupling reactions. researchgate.net

Use as Polymer Stabilizers and Performance Enhancers

Polymeric materials are susceptible to degradation from environmental factors like heat, oxidation, and UV radiation. wikipedia.org Naphthaldehyde derivatives, particularly in the form of Schiff bases, have been investigated as effective polymer stabilizers. jmchemsci.com Schiff bases prepared from the condensation of 2-hydroxy-1-naphthaldehyde with various amines have shown potential to protect polymeric structures. jmchemsci.commdpi.com These additives can help mitigate the formation of free radicals and prevent cracking caused by exposure to UV rays, thereby extending the useful lifespan of the polymer. jmchemsci.com The mechanism of action is often multifaceted, involving the absorption of harmful radiation and the quenching of damaging radical species.

Fluorescent Tagging in Materials

The inherent fluorescence of 4-amino-1,naphthaldehyde derivatives, especially 4-amino-1,8-naphthalimides, makes them ideal candidates for use as fluorescent tags or probes in materials science. nih.gov These fluorophores exhibit solvatochromism, meaning their fluorescence emission spectrum is sensitive to the polarity of the surrounding environment. researchgate.net

This property has been exploited to study the structure and behavior of polymers. For example, 4-aminonaphthalene-1-sulfonic acid has been covalently attached to the backbone of alginate, a bacterial biopolymer. researchgate.net The resulting fluorescently labeled polymer showed a distinct positive solvatochromism. Its fluorescence intensity and emission wavelength changed predictably when the solvent was altered from highly polar (water) to less polar alcohols. This allows the fluorophore to act as a reporter, providing insights into the local environment and conformational changes within the polymer structure. researchgate.net

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of 4-Amino-1-naphthaldehyde are interpreted by considering the chemical environment of each nucleus. The electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde group (-CHO) exert significant influence on the chemical shifts of the aromatic protons and carbons of the naphthalene (B1677914) ring system.

In the ¹H NMR spectrum, the aldehyde proton is the most deshielded, appearing as a singlet at a high chemical shift (typically δ 9.5-10.5 ppm) due to the strong electron-withdrawing nature of the carbonyl oxygen. The protons on the naphthalene ring appear in the aromatic region (δ 7.0-9.0 ppm). The amino group at the C4 position causes an upfield shift (to lower ppm values) for adjacent protons, particularly H-3 and H-5, compared to the unsubstituted 1-naphthaldehyde (B104281). rsc.org

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The aldehyde carbonyl carbon is highly deshielded, resonating far downfield (typically δ 190-195 ppm). rsc.org The carbon atom attached to the amino group (C-4) experiences a significant upfield shift due to the electron-donating resonance effect of the nitrogen atom. Conversely, the carbons ortho and para to the aldehyde group are deshielded. By comparing the spectra with those of related compounds like 1-naphthaldehyde and other substituted naphthalenes, a complete assignment of all signals can be achieved. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on data from analogous compounds such as 1-naphthaldehyde and 4-substituted naphthalene derivatives. rsc.orgnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 10.1 - 10.3 | 192.0 - 194.0 |

| C-1 | - | 130.0 - 132.0 |

| C-2 | 7.2 - 7.4 | 124.0 - 126.0 |

| C-3 | 6.8 - 7.0 | 108.0 - 110.0 |

| C-4 | - | 145.0 - 148.0 |

| C-4a | - | 123.0 - 125.0 |

| C-5 | 7.9 - 8.1 | 128.0 - 130.0 |

| C-6 | 7.4 - 7.6 | 125.0 - 127.0 |

| C-7 | 7.5 - 7.7 | 126.0 - 128.0 |

| C-8 | 8.8 - 9.0 | 133.0 - 135.0 |

| C-8a | - | 136.0 - 138.0 |

| -NH₂ | 4.0 - 5.0 (broad) | - |

NMR spectroscopy is also a powerful tool for investigating dynamic processes such as tautomerism and restricted rotation. While this compound predominantly exists in the amino-aldehyde form, the potential for tautomerism to an enol-imine form can be studied. This is particularly relevant in Schiff base derivatives. Studies on analogous hydroxynaphthaldehyde derivatives have successfully used ¹³C NMR to quantify the equilibrium between enol and keto tautomers in different solvents. The chemical shifts of carbons involved in the tautomeric equilibrium, such as the carbonyl/enol carbon and the imine/amine carbon, are particularly sensitive to the position of the proton and can be used to determine the ratio of the coexisting forms.

Furthermore, temperature-dependent NMR studies can reveal information about conformational dynamics, such as the rotation around the C1-CHO bond. At low temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for different conformers, providing insight into the energy barrier of rotation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound exhibit characteristic bands that confirm the presence of its key functional groups.

Amino Group (-NH₂): The N-H stretching vibrations typically appear as two distinct bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. rsc.org The N-H bending (scissoring) vibration is observed around 1600-1650 cm⁻¹.

Aldehyde Group (-CHO): The C=O stretching vibration of the aldehyde is a strong, sharp band in the IR spectrum, typically found between 1680-1700 cm⁻¹. This band may be shifted to a lower frequency due to conjugation with the naphthalene ring. The aldehyde C-H stretch is also characteristic, appearing as one or two bands in the 2700-2900 cm⁻¹ region.

Naphthalene Ring: The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range and are indicative of the substitution pattern on the aromatic ring.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar naphthalene ring, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Frequencies are based on typical values for the respective functional groups and data from analogous compounds. rsc.orgnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |

| N-H Stretch | 3300 - 3500 | IR | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium-Weak |

| Aldehyde C-H Stretch | 2700 - 2900 | IR | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | IR | Strong |

| N-H Bend | 1600 - 1650 | IR | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong |

| Aromatic C-H Bend | 700 - 900 | IR | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for studying conjugated systems and compounds with chromophores.

The UV-Vis spectrum of this compound is characterized by strong absorption bands resulting from electronic transitions within the conjugated π-system of the naphthalene ring, which is extended by the aldehyde and amino groups.

The naphthalene ring itself is a strong chromophore. The addition of the aldehyde (-CHO) group, another chromophore, and the amino (-NH₂) group, a powerful auxochrome, extends the conjugation and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene.

The primary electronic transitions observed are:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They are typically responsible for the most intense absorption bands. msu.edu

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen of the aldehyde group or the nitrogen of the amino group) to a π* antibonding orbital. These absorptions are generally much weaker than π → π* transitions. msu.edu

The presence of the amino group at the C-4 position allows for a significant intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating amino group to the electron-withdrawing aldehyde group upon photoexcitation. This ICT character contributes to the long-wavelength absorption band. The position of the absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism. rsc.org In polar solvents, a red shift is often observed for ICT bands.

Table 3: Expected UV-Vis Absorption Data for this compound

Data are estimated based on studies of 1-naphthaldehyde and 4-amino-1,8-naphthalimide (B156640) derivatives. rsc.orgresearchgate.net

| Expected λ_max (nm) | Transition Type | Relative Intensity (Molar Absorptivity, ε) |

| ~ 220 - 250 | π → π | High |

| ~ 300 - 340 | π → π | High |

| ~ 380 - 450 | n → π* / Intramolecular Charge Transfer (ICT) | Medium-Low |

Fluorescence Spectroscopy

This compound is expected to be a fluorescent molecule, with its emission properties being highly sensitive to its environment, a characteristic feature of many 4-amino substituted naphthalene fluorophores.

The fluorescence of 4-amino substituted naphthalenes is typically characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This property is highly desirable for applications in fluorescence sensing and imaging as it minimizes self-absorption. nih.gov

The emission characteristics and fluorescence quantum yield (ΦF) are strongly dependent on the solvent. Research on 4-amino-1,8-naphthalimides (4APNI), a closely related class of compounds, shows a strong positive solvatofluorochromism, where the emission color changes dramatically with solvent polarity. rsc.org For instance, the fluorescence of 4APNI shifts from blue in nonpolar hexane (B92381) to yellow in polar protic methanol (B129727). rsc.org This large shift is attributed to the stabilization of the polar, charge-transfer excited state in polar solvents, which lowers its energy and thus red-shifts the emission.

Concurrently, the fluorescence quantum yield often decreases as solvent polarity increases. rsc.org This quenching in polar solvents can be due to the stabilization of non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) states, or enhanced intersystem crossing. In nonpolar environments, these non-radiative pathways are less favored, leading to higher quantum yields. rsc.orgnih.govscispace.com

Table 2: Photophysical Properties of 4-Amino-1,8-naphthalimide (a structural analog) in Various Solvents Data from a study on a closely related compound, 4-Amino-1,8-naphthalimide (4APNI), illustrating typical trends. rsc.org

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Hexane | 398 | 460 | 3440 | 0.65 |

| Toluene | 410 | 486 | 3880 | 0.72 |

| Dichloromethane | 416 | 516 | 4850 | 0.66 |

| Acetonitrile | 414 | 530 | 5570 | 0.45 |

| Methanol | 418 | 538 | 5650 | 0.12 |

Excited State Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred from a donor group to an acceptor group within the same molecule upon photoexcitation. nih.govnih.gov This process typically occurs on an ultrafast timescale (femtoseconds to picoseconds) and results in the formation of a transient tautomer, which then fluoresces. nih.gov A key characteristic of ESIPT fluorescence is an exceptionally large Stokes shift, as the emission originates from the electronically distinct tautomeric species. nih.gov

In this compound, the amino group (-NH₂) can act as a proton donor, and the carbonyl oxygen of the aldehyde group (-CHO) can act as a proton acceptor. The proximity and orientation of these groups on the naphthalene ring make ESIPT a plausible de-excitation pathway.

Studies on analogous compounds like 1-Hydroxy-2-naphthaldehyde have demonstrated the occurrence of ESIPT. nih.gov In this molecule, an energy barrier of approximately 550-750 cm⁻¹ exists between the initial excited (enol) form and the proton-transferred (keto) tautomer. nih.gov The presence of such a barrier means that the ESIPT process may compete with other radiative and non-radiative decay pathways. If ESIPT occurs in this compound, it would be a critical factor governing its fluorescence properties, potentially leading to dual emission or a dominant, highly Stokes-shifted emission from the tautomer form. nih.gov

Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the rates of both radiative (fluorescence) and non-radiative decay processes.

For fluorescent dyes, lifetimes are typically in the nanosecond range. For example, some 4-amino substituted naphthalimide derivatives exhibit fluorescence lifetimes of approximately 5 to 10 ns in ethanol. nih.gov However, the presence of efficient non-radiative decay channels can significantly shorten the excited-state lifetime.